Evidence 1: Unique AB2 Monomer Architecture Enables Carbene Insertion Polymerization Not Accessible to Para-Substituted Diazirine Anilines
3-(3-Methyl-3H-diazirine-3-yl)aniline (referred to as 3-(3-aminophenyl)-3-methyldiazirine 1) is uniquely validated as an AB2-type monomer for carbene insertion polymerization—a capability not demonstrated for the para-substituted isomer 4-(3-methyl-3H-diazirine-3-yl)aniline [1]. The meta arrangement of the aniline amino group relative to the diazirine creates a dual-functional architecture wherein the diazirine generates a carbene that inserts into the aryl C–H bonds of neighboring monomers, while the aniline NH2 participates in subsequent hydroamination reactions [1]. Photolysis of this monomer in bulk produced hyperbranched poly(aryl amine)s with degrees of polymerization (DP) ranging from 9 to 26, extendable to DP 31 upon thermal annealing, as quantified by gel permeation chromatography (GPC) [1]. This represents the first and only report of polyamine synthesis via carbene insertion polymerization.
| Evidence Dimension | Capability as AB2 monomer for carbene insertion polymerization; maximum degree of polymerization (DP) |
|---|---|
| Target Compound Data | Achieves DP of 9–26 (photolysis in bulk), extendable to DP 31 (post-thermal treatment); validated AB2 monomer architecture [1] |
| Comparator Or Baseline | 4-(3-methyl-3H-diazirine-3-yl)aniline (para isomer): No published evidence of AB2 monomer capability or carbene insertion polymerization. Standard alkyl diazirine monomers (non-AB2): require difunctional co-monomers |
| Quantified Difference | Qualitative: target compound is the only aryl diazirine aniline demonstrated to function as an AB2 monomer for carbene insertion homopolymerization. DP values (9–31) vs. no data for comparators. |
| Conditions | Photolysis in bulk and in solution (CH2Cl2); GPC analysis (DMF, PMMA standards); thermal treatment at 150 °C; NMR spectroscopic validation [1] |
Why This Matters
The AB2 monomer capability enables access to novel hyperbranched polyamine architectures without the need for co-monomers or catalysts—an entirely distinct application space inaccessible to para-substituted diazirine anilines, making this compound the sole procurement choice for this polymerization approach.
- [1] Blencowe, A.; et al. Synthesis of hyperbranched poly(aryl amine)s via a carbene insertion approach. Org. Biomol. Chem. 2008, 6, 2327–2333. DOI: 10.1039/b804392m. View Source
